(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol
Description
(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane scaffold with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a methanol substituent at the 2-position. Key properties include:
- Molecular Formula: C₆H₁₁NO (base structure); the hydrochloride salt is referenced under CAS 1092506-35-8 .
- Molecular Weight: 113.16 g/mol (base); 149.62 g/mol (hydrochloride salt) .
- Applications: Primarily used as a chiral intermediate in pharmaceutical synthesis, particularly in protease inhibitors and peptidomimetics .
Properties
IUPAC Name |
tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(12)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRXFFKYXKCTOS-IWSPIJDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Azabicyclo[3.1.0]hexane Core
- The bicyclic ring system is typically constructed via cyclization reactions starting from suitable amino acid derivatives or proline analogs.
- Chiral starting materials such as (1R,2S,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid are commercially available or synthesized through asymmetric synthesis routes.
- Cyclopropanation or ring contraction methods are employed to establish the bicyclic framework with the correct stereochemistry.
Introduction of the Hydroxymethyl Group
- The hydroxymethyl group at the 2-position is introduced by reduction or substitution reactions on appropriate intermediates.
- For example, reduction of a corresponding aldehyde or ester intermediate under controlled conditions yields the 2-methanol functionality.
- Reaction conditions are optimized to maintain stereochemical integrity and avoid ring opening.
Boc Protection of the Amino Group
- The Boc group is introduced to protect the nitrogen atom, enhancing the compound’s stability during subsequent reactions.
- Typical reagents include di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Protection is usually conducted in solvents like dichloromethane at low temperatures to moderate reaction times.
Representative Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Cyclization to azabicyclic core | Chiral amine, base, solvent (e.g., THF, DCM) | -30°C to 40°C | ~18 hours | 70-85 |
| Hydroxymethyl introduction | Reduction agent (e.g., NaBH4), solvent (MeOH, EtOH) | 0°C to room temp | 2-6 hours | 75-90 |
| Boc protection | Boc2O, base (Et3N), DCM | 0°C to room temp | 1-4 hours | >90 |
| Deprotection (if required) | Acidic conditions (TFA in DCM) | Room temp | 1 hour | 70-80 |
Note: These conditions are generalized from multiple reported procedures to illustrate typical parameters.
Research Findings and Optimization Insights
- The stereochemical purity of the compound is crucial for its biological activity; hence, chiral amines such as (R)(+)-α-methylbenzylamine are used in intermediate steps to induce or maintain chirality.
- Reaction temperatures are tightly controlled, often between -50°C and 40°C during key steps to prevent racemization.
- The use of ammonium bicarbonate as an ammonium source and bases like triethylamine in solvents such as dichloromethane or tetrahydrofuran has been demonstrated to improve yields and purity.
- Catalytic hydrogenation with palladium on carbon under controlled hydrogen pressure (30-180 psi) is employed for selective deprotection steps without compromising the bicyclic structure.
- Purification is commonly achieved by column chromatography using hexanes/ethyl acetate gradients, ensuring high purity suitable for pharmaceutical applications.
Example of a Synthetic Sequence from Literature
A representative synthetic route involves:
- Starting from (1R,2S,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.
- Activation of the carboxylic acid with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HONSu) in dichloromethane at 0°C.
- Reaction with ammonia in methanol to form the corresponding amide intermediate.
- Subsequent reduction of the amide to the hydroxymethyl derivative.
- Final Boc protection or deprotection steps as required.
This sequence yields this compound with yields ranging from 70% to 80% for each step, maintaining stereochemical fidelity throughout.
Summary Table of Key Intermediates and Reagents
| Intermediate/Compound | Role in Synthesis | Typical Reagents/Conditions |
|---|---|---|
| (1R,2S,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | Starting material, bicyclic core precursor | Commercially available or synthesized via chiral amines |
| Dicyclohexylcarbodiimide (DCC) | Carboxylic acid activation | Used with HONSu in DCM at 0°C |
| Ammonia in methanol | Amide formation | 7N NH3 in MeOH, 0°C |
| Sodium borohydride or similar reducing agent | Reduction to hydroxymethyl group | MeOH or EtOH solvent, 0°C to room temp |
| Di-tert-butyl dicarbonate (Boc2O) | Boc protection | DCM solvent, base (Et3N), 0°C to room temp |
| Palladium on carbon (Pd-C) | Catalytic hydrogenation/deprotection | Hydrogen pressure 30-180 psi, MeOH or EtOH |
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may act as inhibitors or modulators of specific biological targets, offering new avenues for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Carboxylic Acid Derivatives
- Example: (1R,2S,5S)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 1051393-66-8). Molecular Formula: C₁₁H₁₇NO₄. Key Differences: Replaces the methanol group with a carboxylic acid, enhancing hydrogen-bonding capacity and reactivity in coupling reactions. Applications: Used in peptide synthesis and as a precursor to esters/amides .
Methyl Esters
- Example: Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl (CAS 2089577-29-5). Molecular Formula: C₁₀H₁₇NO₂·HCl. Key Differences: Incorporates a methyl ester and 6,6-dimethyl substituents, improving hydrolytic stability. Applications: Intermediate in antiviral drug synthesis (e.g., boceprevir analogs) .
Substituent Modifications on the Bicyclic Core
Dimethyl Substituents
- Example : Sodium (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate.
Acylated Derivatives
- Example : Methyl (1R,2S,5S)-3-[N-(tert-butoxycarbonyl)-3-methyl-L-valyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (C31).
Nitrogen Substituent Variations
Benzyl-Protected Analogs
- Example: rel-((1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol (CAS 134575-07-8). Molecular Formula: C₁₃H₁₇NO. Key Differences: Benzyl group replaces Boc, altering lipophilicity and deprotection requirements. Applications: Explored in CNS-targeting drug candidates due to enhanced blood-brain barrier permeability .
Sulfonate Intermediates
Data Tables
Table 1: Structural and Functional Comparisons
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves ring-closing strategies to form the bicyclo[3.1.0]hexane core, followed by functionalization. For example:
- Cyclopropanation of a diene precursor using transition metal catalysts (e.g., Rh or Pd) to establish the bicyclic structure.
- Boc protection of the amine group under anhydrous conditions (e.g., Boc₂O, DMAP, in dichloromethane). Critical factors include:
- Temperature control during cyclopropanation to avoid side reactions.
- Chiral auxiliaries or catalysts to enforce the (1R,2S,5S) configuration. Evidence from related compounds (e.g., methyl ester derivatives) highlights the importance of solvent polarity and catalyst selection for stereochemical fidelity .
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄, diazo compound, 0°C | Bicyclic core formation |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, RT | Amine protection |
Q. How is the stereochemical configuration verified experimentally?
A combination of NMR spectroscopy (e.g., NOE experiments to confirm spatial proximity of protons) and X-ray crystallography (for absolute configuration) is used.
- Chiral HPLC can resolve enantiomeric impurities.
- Gas chromatography (GC) with non-polar columns (e.g., DB-5) and retention index (RI) comparisons, as demonstrated for structurally similar bicyclic alcohols .
Advanced Research Questions
Q. How does the rigid bicyclic scaffold impact pharmacological target binding, and what computational tools model these interactions?
The constrained structure reduces conformational entropy , enhancing binding specificity to targets like enzymes or GPCRs. Methodological approaches include:
- Molecular docking (e.g., AutoDock Vina) to predict binding poses.
- Molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes.
- Free energy perturbation (FEP) calculations to quantify binding affinity changes due to stereochemistry. Pharmacokinetic studies on similar bicyclic compounds (e.g., ADMET parameters like logP, PSA) suggest moderate blood-brain barrier permeability .
Q. How can discrepancies in biological activity data across studies be resolved?
Contradictions often arise from:
- Purity issues : Validate compound integrity via HPLC (>95% purity) and ¹H/¹³C NMR.
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time).
- Stereochemical drift : Monitor enantiomeric excess using chiral columns . A systematic approach involves:
- Replicating experiments in triplicate with internal controls.
- Cross-validating results with orthogonal assays (e.g., SPR vs. fluorescence polarization).
Q. What are the best practices for handling and storing this compound to maintain stability?
The boc group is sensitive to acids and moisture. Recommendations include:
- Storage : Under inert gas (Ar/N₂) at -20°C in amber vials with desiccants.
- Handling : Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to air. Safety data for related bicyclic alcohols emphasize avoiding high temperatures (>40°C) to prevent decomposition .
Data Contradiction Analysis
For example, if biological activity varies between enantiomers :
- Step 1 : Re-isolate and re-test each enantiomer using chiral separation (e.g., Chiralpak AD-H column).
- Step 2 : Perform dose-response curves to compare IC₅₀ values.
- Step 3 : Use crystallography to resolve binding mode differences.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
